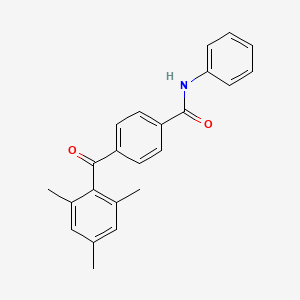

4-(mesitylcarbonyl)-N-phenylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds closely related to 4-(mesitylcarbonyl)-N-phenylbenzamide, often involves acylation and catalytic hydrogenation processes. For instance, Mao Duo (2000) described a synthesis process for a similar benzamide compound through acylation followed by catalytic hydrogenation, achieving high yields and outlining optimal conditions for these reactions (Mao Duo, 2000).

Molecular Structure Analysis

Molecular structure and conformation play a crucial role in the activity and properties of benzamide compounds. N. Duke and P. W. Codding (1992) conducted X-ray diffraction and molecular mechanics calculations on a series of MES-active N-phenylbenzamides, revealing that the most active compounds adopt a consistent conformation facilitating hydrogen bonds to the carbonyl oxygen atom, a structural insight likely relevant to 4-(mesitylcarbonyl)-N-phenylbenzamide as well (N. Duke & P. W. Codding, 1992).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, underlining their versatile chemical properties. For example, Hidemasa Hikawa et al. (2012) developed a palladium-catalyzed domino reaction involving o-aminobenzamides and benzyl alcohols, showcasing the potential chemical reactivity and applications of benzamide derivatives in synthetic chemistry (Hidemasa Hikawa et al., 2012).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as melting points and crystalline structure, are crucial for their applications. Ozan Ünsalan et al. (2020) conducted FTIR, Raman, and DFT studies on benzothiazole derivatives, supported by differential scanning calorimetry to determine melting points and purities, techniques that are applicable to the physical property analysis of 4-(mesitylcarbonyl)-N-phenylbenzamide (Ozan Ünsalan et al., 2020).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including reactivity and interaction with other molecules, are significant for their functionality. The study by Caitlin F. Zipp et al. (2013) on N-phenylbenzamide-based compounds, which resulted in polymorphs upon recrystallization, provides insights into the intermolecular interactions and chemical properties that may be relevant to the study of 4-(mesitylcarbonyl)-N-phenylbenzamide (Caitlin F. Zipp et al., 2013).

properties

IUPAC Name |

N-phenyl-4-(2,4,6-trimethylbenzoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO2/c1-15-13-16(2)21(17(3)14-15)22(25)18-9-11-19(12-10-18)23(26)24-20-7-5-4-6-8-20/h4-14H,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDUSCFHZIQGBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967502 |

Source

|

| Record name | N-Phenyl-4-(2,4,6-trimethylbenzoyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Phenyl-4-(2,4,6-trimethylbenzoyl)benzamide | |

CAS RN |

5301-74-6 |

Source

|

| Record name | N-Phenyl-4-(2,4,6-trimethylbenzoyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-imidazo[1,2-a]pyridin-2-yl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]propanamide](/img/structure/B5627616.png)

![3-({2-[4-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]-2-oxoethyl}thio)-1-methyl-1H-indole](/img/structure/B5627619.png)

![5-(methoxymethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5627621.png)

![2-(dimethylamino)-2-(3-methylphenyl)-N-[(1-propyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5627624.png)

![7-phenyl-3-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5627630.png)

![methyl 5-[(3-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5627636.png)

![6-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}tetrazolo[1,5-a]pyridine](/img/structure/B5627646.png)

![1-(2-furylmethyl)-4-{3-[(1-methyl-4-piperidinyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B5627651.png)

![8-[(4R)-4-hydroxy-L-prolyl]-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5627657.png)

![1-[4-fluoro-3-(trifluoromethyl)benzyl]azepan-2-one](/img/structure/B5627663.png)